molecular formula C14H25N3 B3354243 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine CAS No. 58119-80-5

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine

Cat. No.: B3354243
CAS No.: 58119-80-5
M. Wt: 235.37 g/mol
InChI Key: RCQGLCIRHSGVLB-UHFFFAOYSA-N
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Description

7,15-Diazadispiro[515~8~3~6~]hexadec-14-en-14-amine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine involves multiple steps. One common method starts with the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH), which yields a mixture of the target compound and its derivatives . For exclusive preparation, the starting material is treated with concentrated sulfuric acid to produce the corresponding 14,16-dioxohexadecane, which is then reduced with LAH .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its binding affinity and pathway modulation are ongoing.

Comparison with Similar Compounds

Uniqueness: 7,15-Diazadispiro[515~8~

Properties

IUPAC Name

7,15-diazadispiro[5.1.58.36]hexadec-14-en-14-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c15-12-14(9-5-2-6-10-14)17-13(11-16-12)7-3-1-4-8-13/h17H,1-11H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQGLCIRHSGVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN=C(C3(N2)CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574123
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58119-80-5
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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